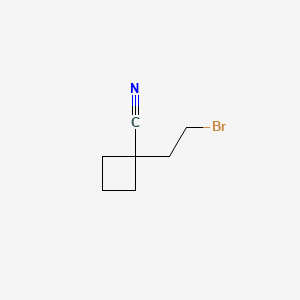
1-(2-Bromoethyl)cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)cyclobutane-1-carbonitrile: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a cyclobutane ring with a nitrile group (-CN) attached to it.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)cyclobutane-1-carbonitrile can be synthesized through various methods. One common approach involves the bromination of ethylcyclobutane followed by the introduction of a nitrile group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like carbon tetrachloride (CCl4). The nitrile group can be introduced using reagents like sodium cyanide (NaCN) under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitrile introduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: 1-(2-Hydroxyethyl)cyclobutane-1-carbonitrile, 1-(2-Aminoethyl)cyclobutane-1-carbonitrile.
Reduction: 1-(2-Aminoethyl)cyclobutane-1-carbonitrile.
Oxidation: 1-(2-Carboxyethyl)cyclobutane-1-carbonitrile.
科学研究应用
Chemistry: 1-(2-Bromoethyl)cyclobutane-1-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: The compound is studied for its potential biological activities. It may be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore the potential medicinal properties of derivatives of this compound. It may be investigated for its role in drug development and therapeutic applications.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and polymers.
作用机制
The mechanism of action of 1-(2-Bromoethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The nitrile group can participate in reduction reactions, leading to the formation of amines. These reactions are facilitated by the electronic and steric properties of the cyclobutane ring.
相似化合物的比较
1-(2-Chloroethyl)cyclobutane-1-carbonitrile: Similar structure with a chlorine atom instead of bromine.
1-(2-Iodoethyl)cyclobutane-1-carbonitrile: Similar structure with an iodine atom instead of bromine.
1-(2-Bromoethyl)cyclopentane-1-carbonitrile: Similar structure with a cyclopentane ring instead of cyclobutane.
Uniqueness: 1-(2-Bromoethyl)cyclobutane-1-carbonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The cyclobutane ring also contributes to its distinct chemical behavior compared to other cycloalkanes.
属性
IUPAC Name |
1-(2-bromoethyl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c8-5-4-7(6-9)2-1-3-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOLRKSKGBJTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCBr)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
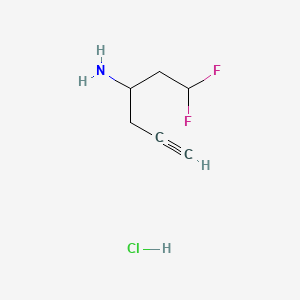
![[(Oxolan-3-yl)methyl]boronic acid](/img/structure/B13472690.png)
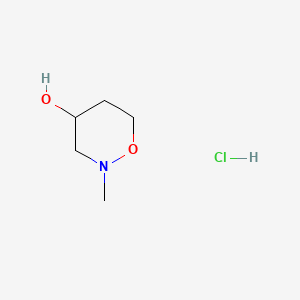
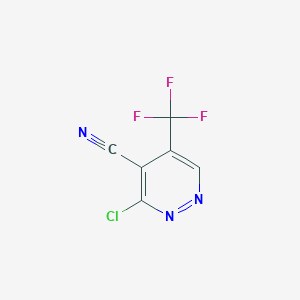


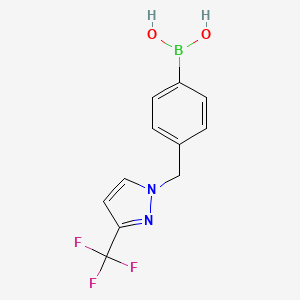
![[4-(Aminomethyl)-2-methoxyphenyl]methanol](/img/structure/B13472722.png)
![(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B13472725.png)
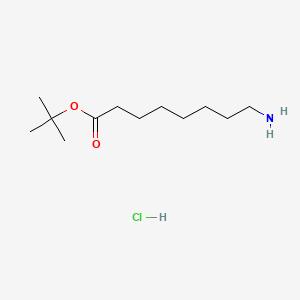
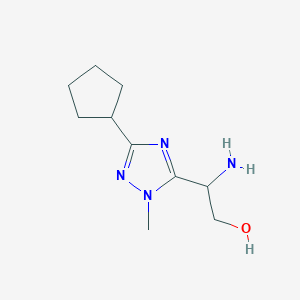

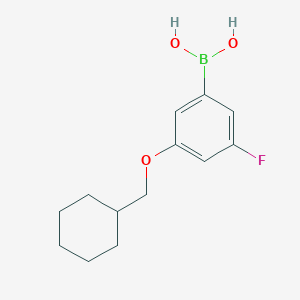
![1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B13472754.png)
